7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities, including antiviral, antidiabetic, and anti-inflammatory properties . The presence of a nitrile group at the 6-position and an amino group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring system contributes to its unique chemical reactivity and biological activity .
Mechanism of Action
Target of Action
The primary target of the compound 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is Casein kinase 2 (CK2) . CK2 is a highly conserved polyfunctional serine/threonine protein kinase that plays an important role in the regulation of several cellular processes, such as proliferation, differentiation, and survival .
Mode of Action
This compound interacts with CK2, inhibiting its function . The compound shows nano to low micromolar range of CK2 inhibition
Biochemical Pathways
The inhibition of CK2 by this compound affects several biochemical pathways. CK2 has been implicated in the manifestation of some diseases, including multiple sclerosis, inflammation, hypertension, and viral infections . It also plays a key role in the development of malignant tumors and is a key regulator of multiple oncogenic pathways, including the PI3K/Akt, JAK/STAT, IL-6, and NF-jB signaling cascades .
Pharmacokinetics
The introduction of the nitrile fragment in this compound is considered as a method to improve the pharmacokinetic properties of the molecule . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CK2. By inhibiting CK2, the compound can potentially influence the progression of diseases where CK2 plays a significant role .
Biochemical Analysis
Biochemical Properties
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with adenosine receptors, which are involved in numerous physiological processes . The presence of electron-donating and electron-withdrawing substituents in the azole fragment of this compound can modulate its affinity towards these receptors . Additionally, this compound has been associated with antiviral activity, potentially through interactions with viral enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with adenosine receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, thereby affecting cell signaling pathways . Furthermore, this compound has been reported to modulate gene expression related to inflammatory responses, which could explain its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as adenosine receptors, leading to either inhibition or activation of these targets . This binding can result in changes in gene expression and enzyme activity, contributing to its observed biological effects . Additionally, the presence of specific substituents in the azole fragment can enhance its binding affinity and selectivity towards these targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under various conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, although the extent of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antiviral and anti-inflammatory activities . At higher doses, there may be potential toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with adenosine receptors can affect the metabolism of cyclic adenosine monophosphate (cAMP), a key signaling molecule . Additionally, this compound may undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate its interaction with nuclear receptors and transcription factors, thereby influencing gene expression . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is the heating of the initial components in pyridine . The reaction conditions include:
Reagents: Aminoazole, (ethoxymethylidene)malononitrile
Solvent: Pyridine
Temperature: Reflux conditions (70°C for specific reactions)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling pyridine and other reagents.
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 7-position can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The nitrile group can undergo cycloaddition reactions, such as azide-nitrile cycloaddition to form tetrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Cycloaddition: Sodium azide in the presence of a suitable catalyst and solvent.
Major Products
Substitution Products: Derivatives with various substituents at the 7-position.
Cycloaddition Products: Tetrazole derivatives with potential biological activities.
Scientific Research Applications
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antiviral, antidiabetic, and anti-inflammatory activities.
Medicine: Investigated as a potential drug candidate due to its low cytotoxicity and biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar structure but may have different substituents that affect their biological activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A related compound with different substituents that influence its reactivity and applications.
Uniqueness
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-10-6-1-2-11-12(6)7(5)9/h1-2,4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKLUCYMMSKAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384557 | |
Record name | 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89975-57-5 | |
Record name | 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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